molecular formula C9H10O3 B1366918 3-(Methoxymethoxy)benzaldehyde CAS No. 13709-05-2

3-(Methoxymethoxy)benzaldehyde

Cat. No. B1366918
M. Wt: 166.17 g/mol
InChI Key: JAFJNSQISURLCX-UHFFFAOYSA-N
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Patent
US03987105

Procedure details

m-Hydroxybenzaldehyde (32 g., 0.25 moles) methylene chloride (500 ml.), dimethoxymethane (100 ml., 1.13 moles), and p-toluenesulfonic acid monohydrate (250 mg.) were refluxed overnight under nitrogen using a Soxhlet extractor containing type 3A molecular sieves (150 g.). The reaction mixture was allowed to cool treated with triethylamine (2 ml.) to neutralize the acid catalyst and washed with 1N NaOH (2 × 200 ml.), water and dried (Na2SO4). Evaporation of solvent afforded a 28 g. residue, which after distillation, b.p. 92°-105° at 0.7 - 0.8 mm. gave 24.6 g. of m-methoxymethoxybenzaldehyde, (60% yield).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[CH3:4][O:5][CH2:6][O:7][CH3:8].[OH2:9].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13](S(O)(=O)=O)=C[CH:11]=1>C(N(CC)CC)C>[CH3:4][O:5][CH2:6][O:7][C:8]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[CH:20]=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
COCOC
Name
Quantity
250 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with 1N NaOH (2 × 200 ml.), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
CUSTOM
Type
CUSTOM
Details
afforded a 28 g
DISTILLATION
Type
DISTILLATION
Details
residue, which after distillation, b.p. 92°-105° at 0.7 - 0.8 mm
CUSTOM
Type
CUSTOM
Details
gave 24.6 g

Outcomes

Product
Name
Type
product
Smiles
COCOC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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